N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-nitrobenzenesulfonamide
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Description
N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C22H18N4O6S and its molecular weight is 466.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact withEGFR and VEGFR-2 , which are known to play crucial roles in cell proliferation and angiogenesis, respectively.
Mode of Action
Based on the information about similar compounds, it can be inferred that the compound might interact with its targets (like egfr and vegfr-2) and inhibit their activity . This inhibition could lead to a decrease in cell proliferation and angiogenesis, which are key processes in the progression of diseases like cancer.
Biochemical Pathways
Similar compounds have been found to affect pathways related to inflammation and neurodegeneration . For instance, one study found that a similar compound inhibited the STAT3 pathway, which plays a key role in inflammatory responses .
Pharmacokinetics
Similar compounds have been found to show strong electronic characteristics and meet the admet (absorption, distribution, metabolism, excretion, toxicity) and drug-likeness requirements . This suggests that the compound could have good bioavailability and could be metabolized and excreted effectively by the body.
Result of Action
Based on the information about similar compounds, it can be inferred that the compound might lead to a decrease in inflammation and neurodegeneration .
Properties
IUPAC Name |
N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O6S/c1-14-23-21-12-3-15(24-33(30,31)19-10-6-17(7-11-19)26(28)29)13-20(21)22(27)25(14)16-4-8-18(32-2)9-5-16/h3-13,24H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIUAMVPGQLLAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N1C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.